molecular formula C28H36N2O4 B12972152 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B12972152
M. Wt: 464.6 g/mol
InChI Key: FLZIVYBDMVLHBK-LIONHTAISA-N
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Description

2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a flow microreactor system, which allows for the efficient and controlled introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred due to its versatility and sustainability compared to traditional batch processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of advanced technologies such as continuous flow chemistry can significantly enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl and dibenzylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[221]heptane-2,3-dicarboxylate stands out due to its unique bicyclic structure and the presence of both tert-butyl and dibenzylamino groups

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C28H36N2O4/c1-5-33-26(31)25-23-16-22(30(25)27(32)34-28(2,3)4)17-24(23)29(18-20-12-8-6-9-13-20)19-21-14-10-7-11-15-21/h6-15,22-25H,5,16-19H2,1-4H3/t22-,23+,24+,25-/m0/s1

InChI Key

FLZIVYBDMVLHBK-LIONHTAISA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@H]2N(CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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